molecular formula C16H25NO3 B3932695 1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B3932695
M. Wt: 279.37 g/mol
InChI Key: ZPMLJOGMSKRRBB-UHFFFAOYSA-N
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Description

1-(1-Azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The presence of the azepane ring and the oxabicycloheptane core contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(azepane-1-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14(2)15(3)8-9-16(14,20-13(15)19)12(18)17-10-6-4-5-7-11-17/h4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLJOGMSKRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCCCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Oxabicycloheptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the oxo group.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution or cyclization reactions involving appropriate intermediates.

    Final Assembly: The final step involves the coupling of the azepane ring with the oxabicycloheptane core, often using carbodiimide-mediated coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(1-Azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, potentially leading to new therapeutic agents.

    Material Science: Its reactivity and stability can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring and oxabicycloheptane core can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

    1-(1-Azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptane: Lacks the oxo group, which can significantly alter its reactivity and applications.

    4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one: Lacks the azepane ring, affecting its potential interactions and uses.

Uniqueness: 1-(1-Azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to the combination of the azepane ring and the oxabicycloheptane core, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable molecule for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
Reactant of Route 2
1-(1-azepanylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

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